molecular formula C38H58O4S B14203849 Didodecyl 4,4'-sulfanediyldibenzoate CAS No. 840527-80-2

Didodecyl 4,4'-sulfanediyldibenzoate

Cat. No.: B14203849
CAS No.: 840527-80-2
M. Wt: 610.9 g/mol
InChI Key: QNQZHASEZKLMRT-UHFFFAOYSA-N
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Description

Didodecyl 4,4'-sulfanediyldibenzoate is a sulfur-containing aromatic ester compound characterized by two dodecyl ester groups attached to a central 4,4'-sulfanediyldibenzoate backbone. Its molecular formula is C₃₈H₆₀O₄S, with a molecular weight of 612.94 g/mol (calculated based on structural analysis). The compound features a sulfur atom bridging two benzoate moieties, each esterified with a dodecyl (C₁₂H₂₅) chain.

Safety protocols for handling similar compounds (e.g., avoiding heat sources and ensuring proper ventilation) are inferred from sulfonyl- and thioether-based derivatives .

Properties

CAS No.

840527-80-2

Molecular Formula

C38H58O4S

Molecular Weight

610.9 g/mol

IUPAC Name

dodecyl 4-(4-dodecoxycarbonylphenyl)sulfanylbenzoate

InChI

InChI=1S/C38H58O4S/c1-3-5-7-9-11-13-15-17-19-21-31-41-37(39)33-23-27-35(28-24-33)43-36-29-25-34(26-30-36)38(40)42-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3

InChI Key

QNQZHASEZKLMRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl 4,4’-sulfanediyldibenzoate typically involves the esterification of 4,4’-sulfanediyldibenzoic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Didodecyl 4,4’-sulfanediyldibenzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality Didodecyl 4,4’-sulfanediyldibenzoate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Didodecyl 4,4’-sulfanediyldibenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Didodecyl 4,4’-sulfanediyldibenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Didodecyl 4,4’-sulfanediyldibenzoate involves its interaction with molecular targets through its amphiphilic structure. The dodecyl chains provide hydrophobic interactions, while the sulfanediyldibenzoate core can participate in various chemical reactions. This dual functionality allows it to modify surfaces, interact with biological membranes, and participate in chemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of Didodecyl 4,4'-Sulfanediyldibenzoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound C₃₈H₆₀O₄S 612.94 Sulfide (-S-), ester Lipophilic, thermal stability (inferred)
4,4'-Sulfonyldibenzoic acid C₁₄H₁₀O₆S 306.29 Sulfonyl (-SO₂-), carboxylic acid Polymer intermediates, corrosion inhibition
Didodecyl 3,3′-thiodipropionate C₃₀H₅₈O₄S 522.84 Thioether (-S-), ester Antioxidant, plastic stabilizer
5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene C₃₄H₅₈Br₂S₂ 722.72 Thiophene, bromine, alkyl Organic semiconductors

Analysis of Key Differences

Backbone and Functional Groups Sulfanediyldibenzoate vs. Sulfonyldibenzoic Acid: The sulfide (-S-) group in the target compound differs from the sulfonyl (-SO₂-) group in 4,4'-sulfonyldibenzoic acid. Thiodipropionate vs. Sulfanediyldibenzoate: Didodecyl 3,3′-thiodipropionate features a flexible thioether-propionate backbone, making it more suitable as a stabilizer in polymers, whereas the rigid aromatic structure of the target compound may favor applications requiring thermal resistance .

Alkyl Chain Influence Both the target compound and 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene incorporate didodecyl chains, enhancing solubility in nonpolar solvents. However, the bithiophene derivative’s conjugated system enables use in organic electronics, while the sulfide-aromatic system of the target compound may prioritize stability over conductivity .

Safety and Handling

  • Sulfur-containing compounds generally require precautions against thermal degradation (e.g., avoiding ignition sources per GHS code P210 ). The target compound’s ester groups may reduce reactivity compared to carboxylic acids (e.g., 4,4'-sulfonyldibenzoic acid), which necessitate stringent handling due to corrosivity .

Research Findings and Performance Metrics

Thermal Stability

  • This compound : Predicted to exhibit higher thermal stability than thiodipropionates due to aromatic rigidity. Comparable sulfonyldibenzoic acid derivatives decompose above 250°C .
  • Didodecyl 3,3′-thiodipropionate : Degrades at ~180°C, limiting high-temperature applications .

Solubility

  • The target compound’s didodecyl chains render it soluble in nonpolar solvents (e.g., hexane, chloroform), whereas sulfonyldibenzoic acid is polar and water-soluble.

Electrochemical Properties

  • While conjugated polymers like P3HT/PCBM (used in solar cells) rely on π-electron systems for conductivity , the sulfide linkage in the target compound may offer moderate electron-donating properties, though less pronounced than thiophene-based systems .

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